molecular formula C23H35N3O2 B6907238 N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide

Cat. No.: B6907238
M. Wt: 385.5 g/mol
InChI Key: IQKSYCHHCVIPKN-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopropylmethyl group attached to a piperidine ring, which is further connected to an azepane ring substituted with a methoxyphenyl group and a carboxamide group

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-28-21-10-8-19(9-11-21)22-5-3-2-4-14-26(22)23(27)24-20-12-15-25(16-13-20)17-18-6-7-18/h8-11,18,20,22H,2-7,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKSYCHHCVIPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides.

    Formation of the Azepane Ring: This can be synthesized through ring-closing reactions involving suitable intermediates.

    Attachment of the Methoxyphenyl Group: This step typically involves nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This is usually achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-hydroxyphenyl)azepane-1-carboxamide
  • N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-chlorophenyl)azepane-1-carboxamide

Uniqueness

N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(4-methoxyphenyl)azepane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

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